1-Cyclopropyl-1-(3-ethylphenyl)ethanol

Description

Contextual Significance within Organic Chemistry and Synthetic Strategy

The significance of 1-Cyclopropyl-1-(3-ethylphenyl)ethanol in organic chemistry lies in its molecular architecture, which presents both challenges and opportunities for synthetic chemists. The primary method for the synthesis of such tertiary alcohols is the Grignard reaction. vaia.comyoutube.comsigmaaldrich.comorganicchemistrytutor.com This powerful carbon-carbon bond-forming reaction involves the addition of an organometallic nucleophile, in this case, a cyclopropyl (B3062369) Grignard reagent, to a ketone. youtube.comorganicchemistrytutor.com

Specifically, the synthesis of this compound would most logically be achieved through the reaction of cyclopropylmagnesium bromide with 3'-ethylacetophenone. vaia.comorganicchemistrytutor.com The Grignard reagent, prepared from cyclopropyl bromide and magnesium metal in an ether solvent, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. sigmaaldrich.comnih.gov A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. youtube.com

The reaction is highly versatile, allowing for the creation of complex alcohol structures from simpler starting materials. khanacademy.org The choice of the Grignard reagent and the ketone dictates the final structure of the tertiary alcohol. vaia.com

Structural Characteristics and Chemical Nomenclature Conventions of this compound

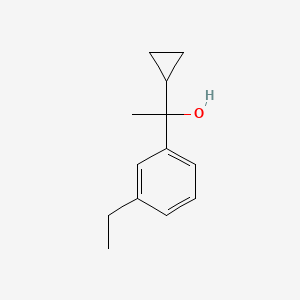

The structure of this compound is characterized by a central quaternary carbon atom bonded to four different substituents: a cyclopropyl group, a 3-ethylphenyl group, a methyl group, and a hydroxyl group. This arrangement makes the central carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Key Structural Features | Tertiary alcohol, Cyclopropyl ring, 3-ethylphenyl group, Chiral center |

The nomenclature, this compound, follows the IUPAC rules. The "ethanol" base name indicates a two-carbon chain with a hydroxyl group. The "1-Cyclopropyl" and "1-(3-ethylphenyl)" prefixes denote the substituents attached to the first carbon of the ethanol (B145695) chain, which is also the carbon bearing the hydroxyl group.

Historical Context of Related Chemical Architectures Bearing Cyclopropyl and Substituted Phenyl Moieties

The interest in molecules containing both cyclopropyl and substituted phenyl groups has a rich history, particularly in the field of medicinal chemistry. The cyclopropyl group is a well-established bioisostere, often used to replace other groups like vinyl or isopropyl to improve a molecule's metabolic stability, binding affinity, or pharmacokinetic properties. acs.org

Historically, the unique electronic and conformational properties of the cyclopropyl ring have been exploited in drug design. The strained three-membered ring can influence the conformation of adjacent groups, potentially locking a molecule into a bioactive conformation. This has led to the incorporation of the cyclopropyl moiety into a wide range of biologically active compounds.

The combination of a cyclopropyl ring with a substituted phenyl group allows for a fine-tuning of a molecule's properties. The nature and position of the substituent on the phenyl ring can significantly impact electronic effects, lipophilicity, and steric interactions with biological targets.

Current Research Landscape Pertaining to Tertiary Alcohols with Aryl and Cyclopropyl Substituents

Current research continues to explore the synthesis and properties of tertiary alcohols bearing both aryl and cyclopropyl substituents. Much of this research is driven by the potential of these compounds as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Recent studies have focused on developing more efficient and stereoselective methods for the synthesis of these chiral alcohols. While the Grignard reaction remains a workhorse, other methods, such as those involving organolithium reagents, are also employed. libretexts.org The development of catalytic, enantioselective additions to ketones is an area of active investigation, aiming to provide access to single enantiomers of these chiral alcohols.

Furthermore, the reactivity of the tertiary alcohol group itself is a subject of study. For example, the hydroxyl group can be derivatized or replaced to introduce other functionalities, and the molecule can undergo rearrangements or fragmentation reactions under certain conditions. For instance, cyclopropyl ethanols have been shown to undergo ring-opening/annulation reactions to form thiophene (B33073) aldehydes. rsc.org

Identified Knowledge Gaps and Future Academic Inquiry Directions for this compound

Despite the general interest in this class of compounds, there are significant knowledge gaps specifically concerning this compound. The primary gap is the lack of published experimental data for this specific molecule. While its synthesis via the Grignard reaction is highly plausible, detailed reaction conditions, yields, and spectroscopic characterization are not documented in readily accessible literature.

Future academic inquiry could address these gaps in several ways:

Synthesis and Characterization: The synthesis of this compound and its full spectroscopic characterization (NMR, IR, Mass Spectrometry) would provide a foundational dataset for this compound.

Enantioselective Synthesis: Developing a method for the enantioselective synthesis of the individual (R) and (S) enantiomers would be a significant contribution, allowing for the investigation of their distinct properties.

Biological Screening: Given the prevalence of related structures in medicinal chemistry, screening this compound and its enantiomers for biological activity against various targets would be a logical next step.

Conformational Analysis: A detailed computational and experimental conformational analysis could provide insights into the preferred spatial arrangement of the cyclopropyl and ethylphenyl groups, which could be crucial for understanding its potential interactions with biological systems. nih.gov

Reactivity Studies: Exploring the reactivity of the tertiary alcohol and the cyclopropyl ring under various conditions could uncover novel chemical transformations and expand the synthetic utility of this molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-1-(3-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-10-5-4-6-12(9-10)13(2,14)11-7-8-11/h4-6,9,11,14H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFLUTAHMDRQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropyl 1 3 Ethylphenyl Ethanol

Established Synthetic Routes and Their Mechanistic Rationales

The construction of the 1-cyclopropyl-1-(3-ethylphenyl)ethanol scaffold primarily relies on the formation of a key carbon-carbon bond between the cyclopropyl (B3062369) moiety and the carbonyl carbon of a suitable precursor. This is most commonly achieved through the addition of an organometallic reagent to a ketone.

Alkylation Strategies Utilizing Organometallic Reagents for C-C Bond Formation

The addition of organometallic reagents to ketones is a fundamental and widely used method for the synthesis of tertiary alcohols. organicchemistrytutor.com This approach involves the nucleophilic attack of a carbanionic species on the electrophilic carbonyl carbon.

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. organic-chemistry.org In the context of synthesizing this compound, this involves the reaction of a cyclopropylmagnesium halide with 3-ethylacetophenone (B146817). The reaction proceeds via a nucleophilic addition mechanism where the cyclopropyl Grignard reagent attacks the carbonyl carbon of the ketone. organic-chemistry.org Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

The formation of the cyclopropyl Grignard reagent itself, typically from cyclopropyl bromide and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), can be challenging. Studies have shown that the formation of cyclopropylmagnesium bromide in diethyl ether can be accompanied by the formation of radical intermediates, which can lead to side products. nih.govresearchgate.net

Reaction Scheme:

Similar to Grignard reagents, organolithium reagents, such as cyclopropyllithium, can be employed for the synthesis of this compound. Cyclopropyllithium is typically prepared by the reaction of cyclopropyl bromide with lithium metal. The subsequent reaction with 3-ethylacetophenone follows a similar nucleophilic addition pathway to that of the Grignard reaction. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to a decrease in selectivity.

The stoichiometry of the organometallic reagent relative to the ketone precursor is a critical parameter in these syntheses. A slight excess of the organometallic reagent is often used to ensure complete conversion of the starting ketone. However, a large excess can lead to increased side reactions and complicate the purification process.

The order of addition can also influence the outcome of the reaction. Typically, the ketone solution is added slowly to the organometallic reagent at a low temperature to control the exothermicity of the reaction and minimize the formation of byproducts. For Grignard reactions, it is crucial to avoid the Wurtz coupling side reaction, where the Grignard reagent reacts with the unreacted alkyl halide. researchgate.net

Table 1: General Stoichiometric Considerations for Organometallic Additions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Organometallic Reagent | 1.1 - 1.5 equivalents | Ensures complete consumption of the ketone. |

| Ketone | 1.0 equivalent | Limiting reagent. |

| Addition Sequence | Ketone to Organometallic | Better control of reaction temperature and minimizes side reactions. |

The choice of solvent is paramount in reactions involving organometallic reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard and organolithium reactions because they solvate the magnesium or lithium cation, which is essential for the formation and reactivity of the reagent. researchgate.net

The solvent can significantly impact the rate and outcome of the Grignard reaction. The formation of cyclopentylmagnesium bromide, for instance, is influenced by the solvent's viscosity and coordinating ability. psu.edu While diethyl ether is a traditional solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived solvent, has been shown to be a superior alternative in some Grignard reactions due to improved reaction efficiency and safety. researchgate.net The Schlenk equilibrium, which describes the disproportionation of Grignard reagents, is also influenced by the solvent, which can affect the reactivity of the organometallic species. researchgate.net

Table 2: Common Solvents and Their Properties for Organometallic Reactions

| Solvent | Boiling Point (°C) | Key Features |

|---|---|---|

| Diethyl Ether | 34.6 | Traditional solvent, good for initiating Grignard formation, but highly flammable. |

| Tetrahydrofuran (THF) | 66 | Higher boiling point than diethyl ether, better solvating properties for some Grignard reagents. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener alternative, higher boiling point, can improve reaction efficiency. researchgate.net |

Reductive Approaches to the Carbinol Moiety from Carbonyl Intermediates

An alternative synthetic route to this compound involves the reduction of the corresponding ketone, 3-ethylphenyl cyclopropyl ketone. This ketone can be prepared via methods such as the Friedel-Crafts acylation of ethylbenzene (B125841) with cyclopropanecarbonyl chloride. The subsequent reduction of the ketone to the desired tertiary alcohol can be achieved through various reductive methods.

Catalytic hydrogenation is a powerful and environmentally friendly method for the reduction of ketones to alcohols. thieme-connect.de This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts based on noble metals such as ruthenium, rhodium, and palladium are highly effective for the hydrogenation of aryl ketones. acs.orgyoutube.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and selectivity of the reduction. For instance, RuCl₂(xylbinap)(1,2-diamine) has been reported as an effective precatalyst for the asymmetric hydrogenation of various aryl ketones. acs.org

Table 3: Comparison of Reductive Methods for Ketones

| Method | Reagent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Ru/Rh/Pd catalyst | Atom economical, clean process. thieme-connect.de | Requires specialized high-pressure equipment. |

Multicomponent Reaction Paradigms Incorporating the 3-Ethylphenyl and Cyclopropyl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For the synthesis of this compound, a hypothetical MCR could involve the convergence of a 3-ethylphenyl organometallic reagent, a cyclopropyl ketone derivative, and a suitable electrophile.

A plausible MCR approach could be conceptualized based on the principles of Grignard-type additions to carbonyl compounds. In this scenario, a 3-ethylphenylmagnesium halide (prepared from 3-ethylbromobenzene and magnesium) and a cyclopropyl-containing carbonyl compound could react in a sequential or one-pot fashion. However, true MCRs for this specific target are not prominently described in the literature, necessitating the design of novel reaction sequences.

Development of Novel and Sustainable Synthetic Pathways

The development of novel synthetic routes for this compound is driven by the need for efficiency, stereocontrol, and sustainability. Modern catalysis, including transition-metal catalysis, organocatalysis, and electrosynthesis, provides powerful tools to achieve these goals.

Transition metals like palladium, nickel, and rhodium are workhorses in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and under mild conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with exceptional reliability and functional group tolerance. scielo.brwikipedia.org The Suzuki-Miyaura coupling, for instance, is widely used for the synthesis of biaryl compounds and could be employed to construct a key precursor to this compound. scielo.brmdpi.com

A potential strategy involves the coupling of a boronic acid or ester derivative of the 3-ethylphenyl group with a suitable cyclopropyl-containing coupling partner. For example, 3-ethylphenylboronic acid can be coupled with a vinyl halide to produce a styrenyl precursor, which can then be further functionalized.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl Halide + Organoboron Compound (Suzuki) | Pd(PPh₃)₄ / Base | Biaryl or Aryl-Alkene | scielo.br |

| Aryl Halide + Organotin Compound (Stille) | Pd(PPh₃)₄ | Biaryl or Aryl-Alkene | nih.gov |

| Aryl Halide + Alkene (Heck) | Pd(OAc)₂ / Ligand / Base | Substituted Alkene | nih.gov |

This table illustrates general palladium-catalyzed reactions that can be adapted for the synthesis of precursors to the target molecule.

A key precursor, 3-ethyl-cyclopropylacetophenone, could be synthesized via a palladium-catalyzed coupling reaction between 3-ethylbenzoyl chloride and a cyclopropyl organometallic reagent. Subsequent nucleophilic addition of a methyl group (e.g., using methylmagnesium bromide) would yield the target tertiary alcohol.

Nickel and rhodium catalysts offer unique reactivity profiles that can be exploited for the synthesis of complex molecules like this compound. Nickel catalysis is particularly effective for cross-coupling reactions involving less reactive electrophiles and for reductive couplings. acs.org Nickel-catalyzed reactions can be used in the borylation of aryl cyclopropyl ketones, which are precursors to the desired alcohol. organic-chemistry.org

Rhodium catalysts are well-known for their ability to catalyze C-H activation and cycloaddition reactions. nih.gov A rhodium-catalyzed [2+1] annulation could potentially be used to form the cyclopropyl ring onto a precursor containing the 3-ethylphenyl group. nih.gov Furthermore, rhodium has been shown to catalyze the ring-opening of vinyl cyclopropanes, which could be a strategic step in a convergent synthesis. acs.org

Table 2: Potential Nickel- and Rhodium-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Nickel-Catalyzed Borylative Ring Opening | Ni(cod)₂ / Ligand / Base | Aryl Cyclopropyl Ketones | 4-Oxoalkylboronates | organic-chemistry.org |

| Nickel-Catalyzed γ-Alkylation | Nickel Catalyst / Cocatalyst | Cyclopropyl Ketones and Alkyl Halides | γ-Alkyl Ketones | rsc.org |

| Rhodium-Catalyzed Diastereoselective [2+1] Annulation | Rh(III) Catalyst | Allylic Alcohols and N-enoxyphthalimides | Substituted Cyclopropyl-Ketones | nih.gov |

| Rhodium-Catalyzed Asymmetric Ring Opening | [Rh(cod)(OH)]₂ / Chiral Ligand | Vinyl Cyclopropanes and Boronic Acids | Chiral Ring-Opened Products | acs.org |

This table presents examples of nickel- and rhodium-catalyzed reactions that could be adapted for the synthesis of the target compound or its key intermediates.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the need for often toxic and expensive metal catalysts. For the synthesis of chiral tertiary alcohols, organocatalytic additions to ketones are a key strategy. rsc.org

In the context of this compound, an organocatalytic approach could involve the asymmetric addition of a nucleophile to a ketone precursor. For instance, an enamine-based catalyst could activate a cyclopropyl methyl ketone for an enantioselective aldol-type reaction with an electrophile containing the 3-ethylphenyl group. Alternatively, a chiral Lewis base could activate a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a cyclopropyl precursor for an asymmetric addition to a 3-ethylphenyl-containing aldehyde or ketone. The development of chiral tertiary alcohols is a significant area of research in asymmetric synthesis. acs.orgnih.gov

Electrochemical synthesis offers a sustainable alternative to traditional chemical redox reactions, often avoiding the use of stoichiometric and potentially hazardous reagents. organic-chemistry.org The synthesis of alcohols can be achieved through the electrochemical reduction of carbonyl compounds.

For the synthesis of this compound, an electrochemical approach could be envisioned for the final reduction step. The precursor ketone, 1-cyclopropyl-1-(3-ethylphenyl)ethanone, could be electrochemically reduced to the corresponding tertiary alcohol. This method can be highly selective and can be performed under mild conditions. Recent studies have demonstrated the electrochemical deoxygenation of alcohols, which, while not directly forming the alcohol, showcases the potential of electrochemistry in manipulating alcohol functionalities. organic-chemistry.org

Photochemical Routes to Construct this compound

Photochemical methods offer a powerful, yet underexplored, avenue for the synthesis of this compound. These reactions, initiated by the absorption of light, can enable unique transformations that are often difficult to achieve through traditional thermal methods. While direct photochemical synthesis of this specific tertiary alcohol is not extensively documented, several plausible routes can be proposed based on established photochemical principles.

One potential strategy involves the photochemical addition of a cyclopropyl radical to 3-ethylacetophenone. This approach would leverage the photo-induced homolytic cleavage of a suitable cyclopropyl precursor, such as cyclopropanecarboxylic acid peroxide, to generate the cyclopropyl radical. This radical could then add to the carbonyl group of 3-ethylacetophenone, followed by a hydrogen abstraction step to yield the final product. The efficiency of this reaction would be highly dependent on the quantum yield of the radical generation and the competitive side reactions.

Another hypothetical photochemical route could be the Norrish Type II reaction of a larger precursor molecule. For instance, a molecule containing a γ-hydrogen in a suitable position relative to a carbonyl group could undergo intramolecular hydrogen abstraction upon photoexcitation, leading to a biradical intermediate that could subsequently cyclize and fragment to form the desired product. However, the design and synthesis of such a specific precursor would be a significant undertaking.

A more speculative but intriguing possibility lies in the visible-light-mediated synthesis of tertiary alcohols from dicarbonyl compounds and arylamines in water, which has been reported as a green chemistry approach. rsc.org While this method does not directly involve a cyclopropyl group, it highlights the potential of using light to drive the formation of sterically hindered tertiary alcohols. Adapting such a system for the synthesis of this compound would require significant research and development.

The photocatalytic degradation of tertiary alcohols on titanium dioxide (TiO2) has also been studied, which involves a selective C-C bond cleavage. tum.deacs.org While this is a degradative process, understanding the mechanism could potentially inform the reverse reaction, a photocatalytic C-C bond formation.

The following table outlines a hypothetical photochemical synthesis approach and the key parameters that would need to be optimized.

| Parameter | Description | Potential Challenges |

| Wavelength | The specific wavelength of light required to initiate the photochemical reaction. | Ensuring selective excitation of the desired chromophore without causing unwanted side reactions. |

| Photocatalyst | A substance that absorbs light and facilitates the reaction without being consumed. | Catalyst stability, efficiency, and separation from the product mixture. |

| Solvent | The medium in which the reaction is carried out. | Solvent transparency at the excitation wavelength and its influence on reaction pathways. |

| Quantum Yield | A measure of the efficiency of a photochemical process. | Low quantum yields can lead to long reaction times and low product conversion. |

Application of Green Chemistry Principles in Process Development

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A primary focus of green chemistry is atom economy , which maximizes the incorporation of all materials used in the process into the final product. In the context of synthesizing this compound, a traditional Grignard reaction between cyclopropyl magnesium bromide and 3-ethylacetophenone, while effective, may not have optimal atom economy due to the formation of magnesium salts as byproducts.

Solvent selection is another critical aspect. Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are volatile and flammable. A greener alternative is the use of 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and exhibits lower volatility. gordon.edu Even more desirable are solvent-free reactions , which can significantly reduce waste and simplify product purification. frontiersin.org Microwave-assisted solvent-free synthesis has shown promise in various organic transformations and could potentially be applied here.

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. While the Grignard reaction is stoichiometric, exploring catalytic routes, perhaps involving organometallic catalysts, could lead to more sustainable processes. For instance, the use of copper sulfate (B86663) as a catalyst in the synthesis of tertiary alcohols from aromatic aldehydes has been reported as a greener alternative. rsc.org

Energy efficiency can be improved by employing methods like microwave irradiation or sonication, which can accelerate reaction rates and reduce reaction times compared to conventional heating. frontiersin.org

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced environmental impact and lower disposal costs. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. | Increased efficiency and less waste generation. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like 2-MeTHF or water, or employing solvent-free conditions. | Improved safety profile and reduced environmental pollution. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic energy to reduce reaction times and energy consumption. | Lower operational costs and carbon footprint. |

| Catalysis | Employing catalytic methods to replace stoichiometric reagents. | Higher efficiency, selectivity, and reduced waste. |

Process Intensification and Scale-Up Considerations in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, more industrially relevant scale requires careful consideration of process intensification and scale-up strategies. For the synthesis of this compound, this involves moving from traditional batch processes to more efficient continuous flow systems.

Continuous Flow Synthesis Methodologies for this compound

Continuous flow chemistry offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purities. A key reaction for synthesizing the target molecule is the Grignard reaction, which is notoriously exothermic and can be challenging to control on a large scale in a batch reactor.

A continuous flow setup for the Grignard-based synthesis of this compound would typically involve pumping a solution of 3-ethylacetophenone and a separately prepared stream of cyclopropyl magnesium bromide into a microreactor or a packed-bed reactor. rsc.org The small dimensions of these reactors allow for rapid heat dissipation, mitigating the risk of thermal runaways. The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for fine-tuning of the reaction conditions to maximize conversion and minimize byproduct formation.

The continuous formation of the Grignard reagent itself can also be integrated into the flow process. gordon.eduacs.org This can be achieved by passing a solution of cyclopropyl bromide over a packed bed of magnesium turnings. rsc.org This in-situ generation avoids the need to handle and store large quantities of the highly reactive Grignard reagent, further enhancing the safety of the process.

Reactor Design and Optimization for Enhanced Yield and Selectivity

The design of the reactor is critical for the success of a continuous flow synthesis. For the Grignard reaction to produce this compound, several reactor types could be considered.

Microreactors , with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, leading to precise temperature control and rapid mixing. This can significantly improve the selectivity of the reaction and reduce the formation of impurities.

Continuous Stirred Tank Reactors (CSTRs) can also be used, particularly in series, to achieve a desired conversion. gordon.edu A multi-vessel CSTR setup has been shown to be effective for Grignard reactions, allowing for continuous formation, coupling, and quenching operations. gordon.edu

Optimization of the reactor performance would involve studying the effects of various parameters, as detailed in the table below.

| Parameter | Effect on Yield and Selectivity | Optimization Strategy |

| Flow Rate | Determines the residence time of the reactants in the reactor. | Adjusting flow rates to find the optimal balance between conversion and throughput. |

| Temperature | Influences the reaction rate and the formation of byproducts. | Precise temperature control using the superior heat exchange capabilities of flow reactors. |

| Concentration | Affects the reaction kinetics and stoichiometry. | Optimizing reactant concentrations to maximize the formation of the desired product. |

| Mixing | Efficient mixing is crucial for rapid and selective reactions. | Utilizing static mixers within the flow path or the inherent mixing characteristics of microreactors. |

By carefully selecting the synthetic route, applying green chemistry principles, and leveraging the advantages of continuous flow technology, the synthesis of this compound can be achieved in a more efficient, sustainable, and scalable manner.

In Depth Mechanistic Investigations of 1 Cyclopropyl 1 3 Ethylphenyl Ethanol Formation and Reactivity

Reaction Kinetics and Rate Law Determination of Key Synthetic Steps

Rate = k[cyclopropylmagnesium bromide][3-ethylacetophenone]

This relationship underscores the bimolecular nature of the rate-determining step, which involves the collision of the Grignard reagent and the ketone.

The rate of formation of 1-Cyclopropyl-1-(3-ethylphenyl)ethanol is directly proportional to the concentration of both the cyclopropylmagnesium bromide and 3-ethylacetophenone (B146817). Increasing the concentration of either reactant leads to a corresponding increase in the reaction rate, a principle that is fundamental to chemical kinetics.

Temperature plays a crucial role in the reaction rate. As with most chemical reactions, an increase in temperature leads to a significant increase in the reaction rate constant, k, in accordance with the Arrhenius equation. This is due to the increased kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions. For Grignard additions to aromatic ketones, a general observation is that the reaction is often conducted at lower temperatures (e.g., 0 °C to room temperature) to control the reaction's exothermicity and minimize side reactions, although this inherently slows the rate of product formation. cmu.edumit.edu

While the Grignard reaction is not catalytic in the traditional sense, the nature and "loading" of the magnesium species can influence the reaction rate. The Schlenk equilibrium, which describes the distribution of Grignard species (RMgX, R₂Mg, and MgX₂) in solution, means that the concentration of the active nucleophilic species can be complex. The solvent also plays a critical role, with coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being essential to stabilize the Grignard reagent and facilitate the reaction. libretexts.org

Table 1: Hypothetical Rate Data for the Formation of this compound at 25 °C

| Experiment | [Cyclopropylmagnesium bromide] (mol/L) | [3-Ethylacetophenone] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

The pre-exponential factor (A), also known as the frequency factor, in the Arrhenius equation (k = Ae-Ea/RT) represents the frequency of collisions between reactant molecules that are correctly oriented for a reaction to occur. This factor is also influenced by the steric demands of the reactants. The bulky nature of the cyclopropyl (B3062369) group and the substituted aromatic ring will affect the value of A.

Table 2: Hypothetical Arrhenius Data for the Formation of this compound

| Temperature (K) | Rate Constant, k (L/mol·s) |

| 273 | 0.0005 |

| 283 | 0.0012 |

| 298 | 0.0035 |

| 308 | 0.0078 |

Based on this hypothetical data, an Arrhenius plot (ln(k) vs. 1/T) would yield a straight line, from which the activation energy (Ea) and the pre-exponential factor (A) could be calculated.

Elucidation of Key Reaction Intermediates

The pathway from reactants to products in the Grignard reaction is not a single step but involves the formation of transient intermediates.

The primary intermediate in the Grignard addition to a ketone is a magnesium alkoxide. libretexts.orgmasterorganicchemistry.com In the case of the synthesis of this compound, this intermediate is magnesium (bromo)(1-cyclopropyl-1-(3-ethylphenyl)ethoxy). While typically not isolated in a standard synthesis, this species can be characterized spectroscopically in solution.

Infrared (IR) Spectroscopy: The most notable change in the IR spectrum upon formation of the alkoxide intermediate is the disappearance of the strong carbonyl (C=O) stretching vibration from the 3-ethylacetophenone (typically around 1685 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR would show the disappearance of the carbonyl carbon signal (around 200 ppm) and the appearance of a new signal for the alkoxide carbon at a higher field (typically 70-80 ppm). The proton NMR spectrum would also show significant shifts for the protons near the reaction center.

In some cases, particularly with sterically hindered ketones or certain Grignard reagents, a single-electron transfer (SET) mechanism may compete with or dominate the polar nucleophilic addition. This pathway would involve radical intermediates.

To provide evidence for the existence of short-lived, reactive intermediates, chemists employ trapping experiments. For the Grignard reaction, if a radical mechanism is suspected, radical traps can be used. For instance, the addition of a stable radical like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can intercept any radical intermediates formed, leading to the formation of a stable adduct that can be isolated and characterized. nih.gov

The alkoxide intermediate itself is typically not trapped but is derivatized in the final step of the reaction. The addition of a protic source, such as aqueous ammonium (B1175870) chloride or dilute acid, protonates the alkoxide to yield the final tertiary alcohol product, this compound.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry has become an invaluable tool for mapping the potential energy surface of a reaction and analyzing the structure of the transition state. For the Grignard reaction, theoretical calculations have shown that the transition state can be complex, involving the coordination of the magnesium atom to the carbonyl oxygen. nih.gov This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the carbanionic portion of the Grignard reagent.

Eyring Plot Analysis for Enthalpy and Entropy of Activation

To quantitatively understand the energetics of the transition state for the formation of this compound, typically via the Grignard reaction between cyclopropylmagnesium bromide and 3'-ethylacetophenone, a kinetic analysis using the Eyring equation is employed. The Eyring equation relates the rate constant (k) of a reaction to the temperature (T) and the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

The relationship is expressed as: k = (k_B * T / h) * e^(-ΔG‡ / RT) = (k_B * T / h) * e^(ΔS‡ / R) * e^(-ΔH‡ / RT)

where:

k is the reaction rate constant

k_B is the Boltzmann constant

T is the absolute temperature in Kelvin

h is the Planck constant

R is the ideal gas constant

ΔH‡ is the enthalpy of activation

ΔS‡ is the entropy of activation

By measuring the rate constant at various temperatures, a linear relationship can be obtained by plotting ln(k/T) versus 1/T, known as an Eyring plot. The slope of this plot is equal to -ΔH‡/R, and the y-intercept is ln(k_B/h) + ΔS‡/R. From these values, the enthalpy and entropy of activation can be calculated. iupac.orgwvu.eduwikipedia.org

Hypothetical Data for Eyring Plot Analysis:

The following table represents hypothetical kinetic data for the formation of this compound, illustrating the determination of activation parameters.

| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

| 273 | 0.00015 | 0.00366 | -14.42 |

| 283 | 0.00042 | 0.00353 | -13.42 |

| 293 | 0.00110 | 0.00341 | -12.50 |

| 303 | 0.00270 | 0.00330 | -11.63 |

| 313 | 0.00630 | 0.00319 | -10.81 |

From a hypothetical plot of this data, one could determine the slope and intercept to calculate ΔH‡ and ΔS‡. A positive enthalpy of activation (ΔH‡) would indicate that the reaction is endothermic, requiring energy to proceed. The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. A negative ΔS‡ often suggests an associative mechanism where two or more molecules combine to form a more ordered transition state complex, which is typical for Grignard additions to ketones. iupac.orgwvu.edu Conversely, a positive ΔS‡ would imply a dissociative mechanism. wvu.edu

Isotope Labeling Studies for Investigating Bond Breaking and Forming Events

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms and determining which bonds are broken or formed in the rate-determining step. In the synthesis of this compound, kinetic isotope effect (KIE) studies can provide critical insights.

For instance, to investigate the C-C bond formation between the cyclopropyl group and the carbonyl carbon, one could use cyclopropylmagnesium bromide labeled with ¹³C at the carbon attached to magnesium. A primary ¹³C KIE would be expected if the C-C bond formation is part of the rate-determining step.

More commonly, deuterium (B1214612) labeling is used. For example, studying the reaction with α-deuterated 3'-ethylacetophenone could help understand the extent of enolization as a competing side reaction. If the C-H bond adjacent to the carbonyl is broken in the rate-determining step of a side reaction, a significant primary deuterium KIE (kH/kD > 2) would be observed. rsc.org

Hypothetical Kinetic Isotope Effect Data:

This table illustrates hypothetical KIE data for the Grignard reaction to form this compound, aimed at distinguishing between a polar mechanism and a single-electron transfer (SET) mechanism.

| Labeled Reactant | k_unlabeled / k_labeled | Mechanistic Implication |

| 3'-ethylacetophenone-d₅ (deuterated ethyl group) | 1.02 | No significant bond cleavage at the ethyl group in the rate-determining step. |

| (¹³C)-cyclopropylmagnesium bromide | 1.04 | Suggests C-C bond formation is part of the rate-determining step. |

| 3'-ethylacetophenone (carbonyl ¹⁸O) | 1.03 | Consistent with nucleophilic attack at the carbonyl carbon being a key step. |

A small secondary KIE, as hypothetically shown, often points towards a change in hybridization at the labeled position in the transition state, which is consistent with a polar nucleophilic addition mechanism. acs.org The absence of a large KIE in the deuterated ethyl group confirms that this part of the molecule is not directly involved in the rate-limiting step.

Solvent and Additive Effects on Reaction Mechanisms and Selectivity

The solvent plays a crucial role in Grignard reactions, not only by solvating the organomagnesium species but also by influencing the reaction mechanism and stereoselectivity. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent through coordination. researchgate.netresearchgate.net

The composition of the Grignard reagent in solution is complex and can be described by the Schlenk equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium, and thus the reactivity of the Grignard reagent, is highly dependent on the solvent. iupac.org In some cases, changing the solvent can even reverse the diastereoselectivity of a reaction. For example, a reaction might proceed through a chelated cyclic transition state in a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂), while a more coordinating solvent like THF might favor a non-chelated acyclic transition state, leading to the opposite stereoisomer. acs.orgnih.gov

Additives can also profoundly impact the reaction. Lewis acids, such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), can coordinate to the carbonyl oxygen of the ketone, increasing its electrophilicity and potentially altering the stereochemical outcome of the nucleophilic attack. acs.org

Illustrative Table of Solvent and Additive Effects:

| Solvent/Additive | Expected Effect on Reaction | Rationale |

| Tetrahydrofuran (THF) | Standard solvent, promotes formation of a monomeric Grignard reagent. | Good coordinating ability, stabilizes the RMgX species. |

| Diethyl Ether | Slower reaction rates compared to THF may be observed. | Less coordinating than THF, may favor aggregated Grignard species. |

| Dichloromethane (CH₂Cl₂) (with a chelating substrate) | May lead to high diastereoselectivity through a chelated transition state. | Poorly coordinating, allows for intramolecular chelation to control facial selectivity. acs.orgnih.gov |

| Zinc Chloride (ZnCl₂) | Increased reaction rate and potential change in stereoselectivity. | Acts as a Lewis acid, activating the ketone carbonyl group towards nucleophilic attack. |

| Lithium Perchlorate (LiClO₄) | May favor a single-electron transfer (SET) pathway. | Increases the ionic strength of the medium, which can facilitate electron transfer processes. |

Chemo- and Regioselectivity Control in this compound Transformations

The tertiary alcohol this compound possesses multiple reactive sites: the hydroxyl group, the cyclopropyl ring, and the substituted phenyl ring. This multifunctionality presents challenges and opportunities for controlling chemo- and regioselectivity in subsequent transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under acidic conditions, dehydration to form an alkene might compete with rearrangement of the cyclopropylcarbinyl system. The choice of reagents and reaction conditions is critical to direct the reaction towards the desired outcome.

Regioselectivity concerns the site at which a reaction occurs when multiple positions are available. For instance, electrophilic aromatic substitution on the 3-ethylphenyl ring could occur at several positions. The directing effects of the ethyl group (ortho, para-directing) and the 1-hydroxy-1-cyclopropylethyl group will determine the regiochemical outcome.

Table of Potential Transformations and Selectivity Control:

| Transformation | Reagents/Conditions | Potential Selectivity Issues | Control Strategy |

| Dehydration | H₂SO₄, heat | Competition between E1 and SN1 pathways; potential for cyclopropyl ring opening/rearrangement. | Use of milder dehydrating agents (e.g., Martin's sulfurane, POCl₃/pyridine) to favor elimination and minimize rearrangement. |

| Oxidation of Hydroxyl Group | PCC, DMP | Chemoselective oxidation of the tertiary alcohol is generally not feasible under standard conditions. | Protection of the hydroxyl group may be necessary before attempting modifications elsewhere in the molecule. |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Regioselectivity on the aromatic ring (multiple possible positions for substitution). | The combined directing effects of the ethyl and the bulky alcohol substituent will likely favor substitution at the positions ortho and para to the ethyl group and meta to the alcohol substituent. Low temperatures can enhance selectivity. |

| Cyclopropyl Ring Opening | Acidic or thermal conditions | Regioselectivity of ring opening to form different isomeric homoallylic alcohols. | Choice of acid catalyst and temperature can influence the regiochemical outcome of the ring opening. |

By carefully selecting reagents, solvents, and reaction conditions, it is possible to control the chemo- and regioselectivity of transformations involving this compound, enabling its use as a versatile intermediate in the synthesis of more complex molecules. psu.edunih.gov

Stereochemical Research on 1 Cyclopropyl 1 3 Ethylphenyl Ethanol

Absolute Configuration Determination and Chiral Recognition Studies

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemical research. For 1-cyclopropyl-1-(3-ethylphenyl)ethanol, a tertiary alcohol containing a stereocenter at the carbinol carbon, several established techniques could be employed to assign the (R) or (S) configuration to its enantiomers. These methods rely on the interaction of the chiral molecule with a chiral environment or polarized light, providing distinct responses for each enantiomer.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of either the enantiomerically pure compound or a suitable crystalline derivative. For a tertiary alcohol like this compound, which may not readily crystallize itself, derivatization is often necessary.

A common strategy involves reacting the alcohol with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. These diastereomers often exhibit different crystallization properties, facilitating the isolation of a single diastereomer for X-ray analysis. The known absolute configuration of the derivatizing agent allows for the unambiguous assignment of the absolute configuration of the stereocenter in the original alcohol.

| Derivative Type | Chiral Derivatizing Agent | Purpose |

| Diastereomeric Ester | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Facilitate crystallization and provide a reference of known absolute configuration. |

| Diastereomeric Ester | Camphorsulfonic acid | Introduce a rigid, chiral moiety to promote crystal formation. |

| Co-crystal | Chiral host molecule | Form a crystalline complex with a known chiral framework. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral sample. The resulting spectra are unique for each enantiomer, appearing as mirror images.

While CD and ORD are excellent for confirming the stereochemical identity of a sample and determining its enantiomeric purity, the ab initio prediction of the absolute configuration from these spectra can be complex. It often relies on comparison with the spectra of structurally related compounds with known absolute configurations or on sophisticated quantum chemical calculations.

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Confirmation of chirality, enantiomeric purity, and comparison with known compounds. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Confirmation of chirality, location of chromophores, and comparison with known compounds. |

Derivatization with Chiral Shift Reagents for NMR-Based Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral shift reagents (CSRs), offers another avenue for stereochemical analysis. CSRs are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can reversibly coordinate to the alcohol group of this compound.

This coordination leads to the formation of transient diastereomeric complexes. The different spatial arrangements of the protons in these diastereomeric complexes result in differential chemical shifts in the ¹H NMR spectrum, allowing for the discrimination of the enantiomers. The magnitude of the induced shifts can sometimes be correlated with the absolute configuration through empirical models.

Asymmetric Synthesis of Enantiomerically Enriched this compound

The synthesis of single enantiomers of chiral molecules is a significant goal in organic chemistry, particularly for pharmaceutical applications. Asymmetric synthesis strategies aim to produce a target molecule with a high excess of one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity

One established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a potential approach would involve the addition of a cyclopropyl (B3062369) organometallic reagent to a ketone precursor that is attached to a chiral auxiliary. The steric hindrance and electronic properties of the auxiliary would favor the approach of the nucleophile from one face of the carbonyl group, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol.

| Chiral Auxiliary | Precursor | Reaction Type | Expected Outcome |

| Evans' oxazolidinone | 3-ethylbenzoyl derivative | Cyclopropylmagnesium bromide addition | Diastereoselective formation of the carbinol center. |

| Samp/Ramp hydrazone | 3-ethylacetophenone (B146817) derivative | Cyclopropanation of the corresponding enolate | Diastereoselective formation of a precursor to the target alcohol. |

Asymmetric Catalysis for Enantioselective Formation of the Carbinol Center

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of this compound, an enantioselective addition of a cyclopropyl nucleophile to 3-ethylacetophenone would be a direct approach.

This could be achieved using a chiral catalyst that coordinates to either the organometallic reagent or the ketone, or both, to create a chiral environment around the reacting centers. This chiral environment would lower the activation energy for the formation of one enantiomer over the other.

| Catalyst System | Reagents | Mechanism |

| Chiral ligand/Diethylzinc | Cyclopropylzinc reagent, 3-ethylacetophenone | Catalytic enantioselective alkylation of the ketone. |

| Chiral Lewis acid | Cyclopropyl Grignard reagent, 3-ethylacetophenone | Activation of the ketone towards enantioselective nucleophilic attack. |

Ligand Design and Chiral Catalyst Tuning for Enantioselectivity

The enantioselective addition of organometallic reagents to the prochiral cyclopropyl-(3-ethylphenyl)ketone is a primary strategy for establishing the chiral center. The success of this approach hinges on the design of the chiral catalyst system, which typically consists of a metal center and a chiral ligand. The ligand's structure is meticulously tuned to create a chiral environment around the metal, thereby directing the incoming nucleophile to one face of the ketone.

For the synthesis of this compound, this could involve the asymmetric addition of a cyclopropyl nucleophile to 1-(3-ethylphenyl)ethan-1-one or, more commonly, the addition of an organometallic reagent to cyclopropyl-(3-ethylphenyl)ketone. Research in analogous systems has shown that ligands with well-defined steric and electronic properties are crucial for high enantioselectivity. For instance, metal complexes incorporating axially chiral P,N-ligands have demonstrated high efficiency in related catalytic reactions. nih.gov The choice of metal, ligand, and reaction conditions must be empirically optimized to maximize the enantiomeric excess (ee).

Key variables in catalyst tuning include the ligand's backbone structure, the nature of its coordinating atoms, and the steric bulk of its substituents. For example, in zinc-based catalytic systems used for producing related cyclopropyl alcohols, amino alcohol ligands have been employed to generate catalysts that yield high enantioselectivities, often exceeding 90% ee. nih.gov

| Ligand Type | Metal Center | Typical Solvent | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Pyrinap | Copper(I) | Toluene | 85-95% |

| (–)-MIB (Nugent's amino alcohol) | Zinc(II) | Hexane | >90% |

| Pybox | Gadolinium(III) | Dichloromethane (B109758) | 60-85% |

| Chiral Diamine | Lanthanum(III) | Tetrahydrofuran (B95107) | Moderate |

Enantiospecific Transformations from Chiral Precursors

An alternative to creating the stereocenter is to start with a molecule where the chirality is already established. This enantiospecific approach leverages the "chiral pool," using readily available, enantiopure starting materials. The synthesis is designed to proceed without affecting the existing stereocenter.

For this compound, a potential strategy involves using an enantiomerically enriched cyclopropane (B1198618) derivative. Methodologies have been developed for the diastereoselective installation of substituents onto pre-formed chiral cyclopropanes. nih.govmdpi.com For instance, a chiral cyclopropyl carboxylic acid could be resolved using cinchona alkaloids to achieve high enantiomeric purity (>95% ee). nih.govmdpi.com This enantiopure acid can then be converted into a suitable derivative that allows for the introduction of the 3-ethylphenyl group via an organometallic addition, preserving the original stereochemistry of the cyclopropane core if it were part of the final stereocenter's configuration. This approach is less direct for the target molecule where the stereocenter is not on the ring, but highlights the principle of using chiral precursors. A more direct method would involve a chiral precursor containing the ethylphenyl moiety, which is then subjected to a diastereoselective cyclopropanation.

Biocatalytic Transformations for Chiral Induction (e.g., enzyme-mediated reductions)

Biocatalysis has emerged as a powerful and environmentally benign tool for producing enantiopure compounds. researchgate.netacs.orggoogle.com For the synthesis of chiral this compound, the most direct biocatalytic route is the asymmetric reduction of the corresponding prochiral ketone, cyclopropyl-(3-ethylphenyl)ketone.

This transformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often sourced from microorganisms like yeast, Rhodococcus, Brevibacterium, or Hansenula. nih.gov These enzymes, used either as isolated proteins or within whole-cell systems, can exhibit exceptionally high levels of enantio- and stereoselectivity. acs.orggoogle.com The process involves the enzyme selectively delivering a hydride (from a cofactor like NADH or NADPH) to one face of the ketone's carbonyl group, yielding one enantiomer of the alcohol in high excess. google.com The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity that minimizes the need for protecting groups, and reduced environmental impact. acs.org

| Biocatalyst Source | Enzyme Type | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Rhodococcus erythropolis | Ketoreductase | (S) | >95% | >99% |

| Hansenula polymorpha | Alcohol Dehydrogenase | (R) | >90% | >94% |

| Geotrichum candidum | Ketoreductase | (S) | 95% | 96% |

| Engineered E. coli expressing KRED | Ketoreductase | (R) or (S) | >99% | >99% |

Diastereoselective Synthesis of this compound

Diastereoselective synthesis becomes relevant when a molecule already possesses a stereocenter and a new one is introduced. While this compound itself has only one chiral center, diastereoselective principles are crucial in the synthesis of complex precursors or related molecules with multiple stereocenters. For instance, if a chiral auxiliary were attached to the cyclopropyl or ethylphenyl moiety, the subsequent addition to the ketone would proceed diastereoselectively.

More directly, in reactions like the Simmons-Smith cyclopropanation of a chiral allylic alcohol precursor, the existing hydroxyl stereocenter directs the approach of the cyclopropanating agent. nih.gov This substrate-controlled diastereoselectivity can lead to the formation of one diastereomer of the cyclopropyl alcohol intermediate in high preference over the other. Such methods allow for the creation of specific diastereomers with high purity (diastereomeric ratios often >20:1), which can then be carried forward to the final target molecule. nih.gov

Resolution Techniques for Enantiopure this compound

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques are required to separate them.

Chiral Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) is a common choice. CSPs based on derivatized cyclodextrins or macrocyclic glycopeptides are particularly effective for resolving aromatic alcohols. sigmaaldrich.comresearchgate.net The choice of mobile phase (normal, reversed, or polar organic mode) is critical for achieving optimal separation. sigmaaldrich.comresearchgate.net Gas Chromatography (GC) with a chiral column can also be used, particularly for analytical-scale separations.

| Parameter | Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column (CSP) | Cyclodextrin-based (e.g., CYCLOBOND I 2000 DMP) |

| Mobile Phase | Heptane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical tR ((R)-enantiomer) | 8.5 min |

| Hypothetical tR ((S)-enantiomer) | 10.2 min |

Diastereomeric Salt Formation and Fractional Crystallization

A classical and scalable method for resolving racemates is through the formation of diastereomeric salts. Since the target molecule is a neutral alcohol, it must first be derivatized to contain an acidic or basic handle. A common approach is to react the alcohol with a cyclic anhydride (B1165640) (e.g., phthalic anhydride) to form a hemiester, which has a free carboxylic acid group.

This racemic acidic derivative is then treated with an enantiopure chiral base, such as L-tyrosine or di-p-toluoyl-D-tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. researchgate.netmdpi.com One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the desired diastereomeric salt is treated with an acid to cleave the salt and regenerate the enantiopure acidic derivative, from which the pure alcohol enantiomer is recovered.

| Derivative Type | Chiral Resolving Agent | Agent Type | Typical Solvent for Crystallization |

|---|---|---|---|

| Hemiester (Acidic) | (R)-(+)-α-Methylbenzylamine | Chiral Base | Methanol/Ethyl Acetate (B1210297) |

| Hemiester (Acidic) | Cinchonidine | Chiral Base | Acetone |

| Urethane (Acidic) | L-Phenylalanine | Chiral Amino Acid | Ethanol (B145695)/Water |

| (Requires basic handle) | (-)-Di-p-toluoyl-L-tartaric acid | Chiral Acid | Methanol |

Research on this compound Is Limited

Kinetic resolution is a crucial technique for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Common strategies employ enzymes, such as lipases, or chiral metal complexes to achieve this separation.

The absence of specific studies on this compound means that there are no documented findings on the efficacy of various catalysts, optimal reaction conditions (e.g., solvent, temperature, acyl donors), or the resulting enantiomeric excess (e.e.) and conversion rates that could be compiled into a detailed report or data table.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific, in-depth information required to detail the kinetic resolution of this compound. Without such primary sources, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropyl 1 3 Ethylphenyl Ethanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D and other specialized NMR techniques are required for a complete structural and conformational picture.

Based on the analysis of structurally similar compounds, such as 1-cyclopropyl-1-phenylethanol (B1583672) and 1-(m-tolyl)ethanol, a predicted ¹H and ¹³C NMR data set for 1-Cyclopropyl-1-(3-ethylphenyl)ethanol in CDCl₃ is presented below. These predicted chemical shifts form the basis for the subsequent discussion of advanced NMR experiments.

Predicted ¹H and ¹³C NMR Data

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | ~1.30-1.40 (m) | ~18.0 |

| Cyclopropyl-CH₂ | ~0.30-0.60 (m) | ~2.0, ~3.0 |

| Ethyl-CH₃ | ~1.25 (t, J ≈ 7.6 Hz) | ~15.5 |

| Ethyl-CH₂ | ~2.68 (q, J ≈ 7.6 Hz) | ~29.0 |

| Aromatic-H2 | ~7.35 (s) | ~125.0 |

| Aromatic-H4 | ~7.20 (d, J ≈ 7.5 Hz) | ~126.0 |

| Aromatic-H5 | ~7.15 (t, J ≈ 7.6 Hz) | ~128.5 |

| Aromatic-H6 | ~7.30 (d, J ≈ 7.6 Hz) | ~124.0 |

| C-OH | ~1.90 (s) | ~75.0 |

| Aromatic-C1 | N/A | ~145.0 |

| Aromatic-C3 | N/A | ~144.5 |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Multi-dimensional NMR for Proton and Carbon Connectivity (2D COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the following key correlations would be expected:

A cross-peak between the ethyl-CH₂ quartet (~2.68 ppm) and the ethyl-CH₃ triplet (~1.25 ppm), confirming the ethyl group.

Correlations between the aromatic protons, helping to confirm their relative positions on the phenyl ring. For instance, the proton at H-5 would show correlations to both H-4 and H-6.

The cyclopropyl-CH proton would show correlations to the non-equivalent cyclopropyl-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to.

The ethyl-CH₃ protons (~1.25 ppm) would correlate to the ethyl-CH₃ carbon (~15.5 ppm).

The ethyl-CH₂ protons (~2.68 ppm) would correlate to the ethyl-CH₂ carbon (~29.0 ppm).

Each aromatic proton would show a correlation to its corresponding aromatic carbon.

The cyclopropyl (B3062369) protons would correlate to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of molecular fragments.

The protons of the ethyl-CH₂ group (~2.68 ppm) would show a correlation to the aromatic C-3 carbon, confirming the position of the ethyl group on the phenyl ring.

The cyclopropyl-CH proton (~1.30-1.40 ppm) would show a correlation to the tertiary carbinol carbon (C-OH, ~75.0 ppm) and the aromatic C-1 carbon (~145.0 ppm).

The aromatic proton at H-2 would show a correlation to the tertiary carbinol carbon, further solidifying the connection of the phenyl ring to the rest of the molecule.

Expected 2D NMR Correlations

| Experiment | Key Expected Correlations |

| COSY | Ethyl-CH₂ ↔ Ethyl-CH₃; Aromatic-H5 ↔ Aromatic-H4, Aromatic-H6 |

| HSQC | Ethyl-CH₃ ↔ Ethyl-C; Ethyl-CH₂ ↔ Ethyl-C; Aromatic-H ↔ Aromatic-C |

| HMBC | Ethyl-CH₂ → Aromatic C-3; Cyclopropyl-CH → C-OH, Aromatic C-1 |

NOESY/ROESY for Proximity Information and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about which protons are close to each other in space, which is invaluable for determining the preferred conformation of the molecule.

For this compound, key through-space interactions that would be expected include:

NOE/ROE signals between the cyclopropyl protons and the ortho protons (H-2 and H-6) of the phenyl ring, which would help to define the rotational conformation around the C-C bond connecting the cyclopropyl group and the phenyl ring to the carbinol carbon.

Interactions between the hydroxyl proton and nearby protons on the cyclopropyl and phenyl rings, which can provide insight into the orientation of the hydroxyl group.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange (if applicable)

Given the potential for steric hindrance between the cyclopropyl and 3-ethylphenyl groups, there may be restricted rotation around the C-C bond connecting the phenyl ring to the carbinol carbon. This could lead to the observation of distinct signals for the two ortho protons (H-2 and H-6) at low temperatures. A variable-temperature NMR study could be employed to investigate this. By monitoring the coalescence of these signals as the temperature is raised, it would be possible to calculate the energy barrier for this rotation.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound. By adding a known amount of an internal standard with a well-defined NMR signal to a sample of this compound, the absolute purity of the sample can be determined by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard. Furthermore, qNMR can be used to monitor the progress of the reaction that synthesizes this compound, allowing for the determination of yield and the detection of any side products in real-time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. The fragmentation patterns observed in the mass spectrum give crucial information about the structure of the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its exact mass. Key fragmentation pathways would likely include:

Loss of the ethyl group ([M-29]⁺) to give a prominent peak.

Loss of the cyclopropyl group ([M-41]⁺).

Alpha-cleavage, leading to the formation of a stable benzylic cation by cleavage of the bond between the carbinol carbon and the cyclopropyl group.

Dehydration ([M-18]⁺) is also a common fragmentation pathway for alcohols.

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and obtain structural information similar to that from EI-MS, but with more control over the fragmentation process.

Predicted Key Mass Spectrometry Fragments

| Ionization | Expected Key m/z values | Identity of Fragment |

| EI | [M]⁺, [M-18]⁺, [M-29]⁺, [M-41]⁺ | Molecular ion, Loss of H₂O, Loss of ethyl, Loss of cyclopropyl |

| ESI | [M+H]⁺, [M+Na]⁺ | Protonated molecule, Sodium adduct |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Inference

Tandem mass spectrometry (MS/MS) provides a powerful tool for deducing the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the molecular ion ([M]+•) or a protonated molecule ([M+H]+) is first selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

For this compound, the fragmentation is expected to be characteristic of a tertiary alcohol. The molecular ion peak may be weak or absent in electron ionization (EI) mass spectra, a common trait for alcohols. libretexts.org Key fragmentation pathways would likely involve:

Alpha-Cleavage: The bonds adjacent to the oxygen atom are prone to cleavage. Loss of the ethylphenyl group or the cyclopropyl group would be a primary fragmentation pathway. The loss of the larger group is often preferred.

Dehydration: Elimination of a water molecule (H₂O) from the molecular ion is a very common fragmentation pattern for alcohols, leading to a significant peak at M-18.

Cyclopropyl Ring Opening: The strained cyclopropyl ring may undergo ring-opening reactions upon ionization, leading to characteristic fragment ions.

Benzylic Cleavage: Fragmentation can occur at the benzylic position of the ethylphenyl group, leading to the formation of a stable benzylic cation.

A plausible fragmentation pattern is detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion |

| 172 | [C₁₃H₁₆]⁺ | Loss of H₂O (Dehydration) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of the ethyl group from the ethylphenyl moiety |

| 147 | [C₁₀H₁₁O]⁺ | Loss of the cyclopropyl group |

| 133 | [C₉H₉O]⁺ | Benzylic cleavage with rearrangement |

| 119 | [C₉H₁₁]⁺ | Loss of the cyclopropyl and hydroxyl groups |

| 105 | [C₈H₉]⁺ | Cleavage of the bond between the tertiary carbon and the phenyl ring |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of its functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its alcohol, aromatic, and cyclopropyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3600-3200 | Strong, Broad (IR); Weak (Raman) |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C-H (Cyclopropyl) | Stretching | ~3080 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1260-1000 | Strong (IR) |

| Cyclopropyl Ring | Ring "breathing" | ~1250 | Medium |

The broad O-H stretching band in the IR spectrum is a hallmark of the hydroxyl group and is due to hydrogen bonding. nist.gov The exact position and shape of this band can provide information about the extent of intermolecular or intramolecular hydrogen bonding.

Subtle changes in the vibrational spectra can offer insights into the conformational isomers of this compound. The orientation of the cyclopropyl and ethylphenyl groups relative to the hydroxyl group can influence the vibrational frequencies of the C-O and O-H bonds. For instance, different rotational isomers (rotamers) may exhibit distinct C-O stretching frequencies. Low-temperature IR or Raman spectroscopy could potentially resolve the spectra of individual conformers, providing valuable data for computational modeling of the molecule's preferred conformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic System Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the ethylphenyl chromophore.

The aromatic ring gives rise to characteristic absorptions due to π → π* transitions. These typically appear as two distinct bands:

E₂-band: A strong absorption band typically observed between 200-230 nm.

B-band: A weaker, more structured band appearing at longer wavelengths, usually between 250-280 nm.

The presence of the ethyl and the cyclopropylethanol substituents on the benzene (B151609) ring will cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The exact position and intensity of these bands can be influenced by the solvent polarity.

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E₂-band) | ~210 | High |

| π → π* (B-band) | ~265 | Moderate |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

If a suitable crystal is obtained, X-ray diffraction analysis would provide:

Unambiguous connectivity and bond lengths/angles: Confirming the covalent structure of the molecule.

Solid-state conformation: Revealing the preferred orientation of the cyclopropyl, ethylphenyl, and hydroxyl groups in the crystal lattice.

Intermolecular interactions: Detailing the hydrogen bonding network and other non-covalent interactions that dictate the crystal packing.

Absolute configuration: For a chiral molecule like this compound, anomalous dispersion methods can be used to determine its absolute stereochemistry (R or S configuration) if the crystal is non-centrosymmetric.

While no public crystal structure data for this compound is currently available, related structures, such as that of 5-phenylthiophene-2-carbaldehyde (B91291) derived from a reaction involving 1-cyclopropyl-1-phenylethanol, have been determined by single-crystal XRD analysis. rsc.org This suggests that crystallographic studies on similar compounds are feasible.

Advanced Hyphenated Techniques (e.g., GC-IR, LC-NMR, LC-MS) for Complex Mixture Analysis